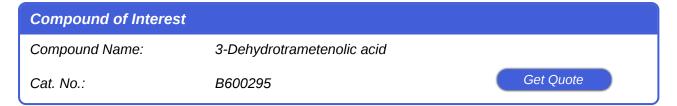


3-Dehydrotrametenolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 29220-16-4 Molecular Formula: C₃₀H₄₆O₃ Molecular Weight: 454.68 g/mol [1][2]

This technical guide provides an in-depth overview of **3-Dehydrotrametenolic acid**, a lanostane-type triterpenoid primarily isolated from the sclerotium of the fungus Poria cocos.[1] [2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. **3-Dehydrotrametenolic acid** has garnered significant attention for its diverse biological activities, including its roles as an insulin sensitizer and a potent anti-cancer agent.[1][2][3][4]

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of **3-Dehydrotrametenolic acid** is presented below.



Property	Value	Source
CAS Number	29220-16-4	[1][2][3][5]
Molecular Formula	С30Н46О3	[1]
Molecular Weight	454.68 g/mol	[1][2]
Appearance	White to off-white solid powder	[1]
Purity	≥98% (commercially available)	[1]
Solubility	Soluble in DMSO	[1]
Storage	Dry, dark, and at -20°C for long-term storage	[1]

Biological Activities and Therapeutic Potential

3-Dehydrotrametenolic acid exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development.

Insulin Sensitizing Effects

3-Dehydrotrametenolic acid has been identified as an insulin sensitizer, promoting adipocyte differentiation in vitro and reducing hyperglycemia in animal models of non-insulin-dependent diabetes mellitus (NIDDM).[3] Its mechanism of action is linked to the activation of peroxisome proliferator-activated receptor gamma (PPARy), a key regulator of glucose metabolism and adipogenesis.[3]

Anti-Cancer Activity

The compound has demonstrated selective inhibitory effects on the growth of H-ras transformed cells, suggesting its potential as a targeted anti-cancer agent.[1][4] Its anti-proliferative effects are mediated through the induction of apoptosis via the caspase-3 pathway and cell cycle arrest at the G2/M phase.[1][4] Furthermore, it has been shown to regulate the expression of downstream proteins in the H-ras signaling pathway, including Akt and Erk.[1][4]

Signaling Pathways

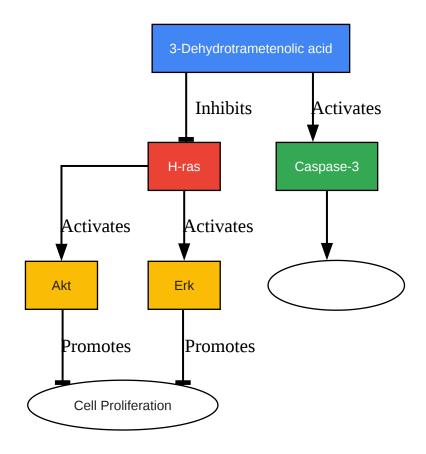


The biological effects of **3-Dehydrotrametenolic acid** are attributed to its modulation of specific signaling pathways.



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Insulin Sensitization Pathway of **3-Dehydrotrametenolic Acid**.



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Apoptosis Induction Pathway of **3-Dehydrotrametenolic Acid**.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, and biological evaluation of **3-Dehydrotrametenolic acid**. These protocols are based on established



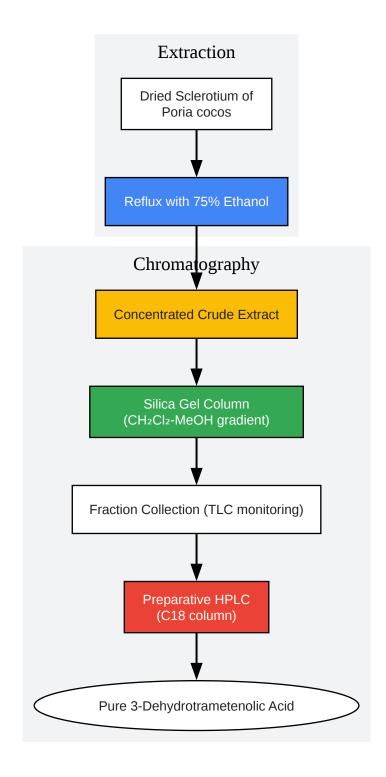
methods and may require optimization for specific laboratory conditions.

Isolation and Purification from Poria cocos

A general procedure for the isolation of triterpenoids from Poria cocos involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification





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General workflow for the isolation of **3-Dehydrotrametenolic acid**.

Detailed Steps:



- Extraction: The dried and powdered sclerotium of Poria cocos (10 kg) is refluxed with 75% ethanol three times for 3 hours each.[6] The extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]
- Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography (70-230 mesh) using a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the mobile phase.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).[6]
- Preparative HPLC: Fractions containing 3-Dehydrotrametenolic acid are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

In Vitro Adipocyte Differentiation Assay

This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes to evaluate the effects of **3-Dehydrotrametenolic acid**.

Materials:

- 3T3-L1 cells
- DMEM with 10% fetal bovine serum (FBS)
- Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μ M dexamethasone, and 10 μ g/mL insulin)
- 3-Dehydrotrametenolic acid stock solution in DMSO
- Oil Red O staining solution

Procedure:

- Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% FBS.
- Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of 3-Dehydrotrametenolic acid or



vehicle control (DMSO).

- Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 μg/mL insulin, with the respective concentrations of 3-Dehydrotrametenolic acid.
- Maintenance: Culture the cells for an additional 8-10 days, replacing the medium every 2 days.
- Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
- Quantification: Extract the Oil Red O stain with isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner in apoptosis, in cells treated with **3-Dehydrotrametenolic acid**.

Materials:

- H-ras transformed rat2 cells
- · Cell culture medium
- 3-Dehydrotrametenolic acid stock solution in DMSO
- Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
- · Cell lysis buffer
- Microplate reader

Procedure:

• Cell Treatment: Seed H-ras transformed rat2 cells in a multi-well plate and treat with various concentrations of **3-Dehydrotrametenolic acid** for a specified time (e.g., 24-48 hours).



- · Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
- Assay Reaction: Add the cell lysate to a microplate well followed by the addition of the caspase-3 substrate.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) with excitation at ~380 nm and emission at ~460 nm.[1]
- Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Conclusion

3-Dehydrotrametenolic acid is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of metabolic disorders and oncology. Its well-defined mechanisms of action, involving the activation of PPARy and the induction of apoptosis through the caspase-3 pathway, provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the pharmacological properties of this promising molecule. Further studies are warranted to fully elucidate its clinical utility and to develop it as a novel therapeutic agent.

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- To cite this document: BenchChem. [3-Dehydrotrametenolic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600295#3-dehydrotrametenolic-acid-cas-number-and-molecular-weight]

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